8-Ethyl-6-oxa-9-azaspiro[4.5]decane
CAS No.:
Cat. No.: VC18799039
Molecular Formula: C10H19NO
Molecular Weight: 169.26 g/mol
* For research use only. Not for human or veterinary use.
![8-Ethyl-6-oxa-9-azaspiro[4.5]decane -](/images/structure/VC18799039.png)
Specification
Molecular Formula | C10H19NO |
---|---|
Molecular Weight | 169.26 g/mol |
IUPAC Name | 8-ethyl-6-oxa-9-azaspiro[4.5]decane |
Standard InChI | InChI=1S/C10H19NO/c1-2-9-7-12-10(8-11-9)5-3-4-6-10/h9,11H,2-8H2,1H3 |
Standard InChI Key | YEXWSGXPJFZQCL-UHFFFAOYSA-N |
Canonical SMILES | CCC1COC2(CCCC2)CN1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The defining feature of 8-ethyl-6-oxa-9-azaspiro[4.5]decane is its spirocyclic core, which consists of two fused rings: a tetrahydrofuran (oxygen-containing) ring and a piperidine (nitrogen-containing) ring connected at a single spiro carbon atom. The ethyl substituent at the 8-position introduces steric and electronic modifications that influence reactivity and binding interactions.
Table 1: Fundamental Molecular Properties
Property | Value |
---|---|
IUPAC Name | 8-Ethyl-6-oxa-9-azaspiro[4.5]decane |
Molecular Formula | |
Molecular Weight | 169.26 g/mol |
CAS Registry Number | 1504529-79-6 |
InChI Key | YEXWSGXPJFZQCL-UHFFFAOYSA-N |
Canonical SMILES | CCC1COC2(CCCC2)CN1 |
The spirocyclic configuration imposes conformational constraints, enhancing selectivity for biological targets such as enzymes and receptors . X-ray crystallography of analogous compounds reveals chair conformations in the piperidine ring and envelope conformations in the tetrahydrofuran moiety, which stabilize the molecule through minimized steric strain .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. The -NMR spectrum displays distinct signals for the ethyl group (δ 0.9–1.1 ppm, triplet; δ 1.2–1.4 ppm, quartet) and the spirocyclic protons (δ 3.2–3.6 ppm, multiplet). Carbon-13 NMR confirms the presence of the oxygenated spiro carbon at δ 70–75 ppm and the nitrogen-bearing carbon at δ 45–50 ppm . High-resolution mass spectrometry (HRMS) validates the molecular formula via a parent ion peak at 169.1467 [M+H] .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 8-ethyl-6-oxa-9-azaspiro[4.5]decane typically involves multi-step sequences starting from readily available precursors. A common approach utilizes cyclization reactions to form the spirocyclic core:
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Precursor Preparation: Ethyl glycidyl ether is reacted with a primary amine under basic conditions to form an intermediate amino alcohol.
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Cyclization: Intramolecular nucleophilic attack by the amine on the epoxide ring, catalyzed by Lewis acids such as BF-OEt, yields the spirocyclic structure.
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Functionalization: The ethyl group is introduced via alkylation of a secondary amine intermediate using ethyl bromide in the presence of a base (e.g., KCO) .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclization | BF-OEt, CHCl, 0°C | 65 |
Alkylation | Ethyl bromide, KCO, DMF, 60°C | 78 |
Mechanistic Considerations
The cyclization step proceeds through a ring-opening mechanism, where the amine nucleophile attacks the less hindered carbon of the epoxide. This regioselectivity is driven by the electron-withdrawing effect of the adjacent oxygen atom, which polarizes the epoxide bond. Density functional theory (DFT) calculations on analogous systems suggest that transition-state stabilization via hydrogen bonding between the amine and epoxide oxygen lowers the activation energy .
Physicochemical Properties
Thermodynamic Stability
The spirocyclic structure confers remarkable thermodynamic stability. Differential scanning calorimetry (DSC) reveals a melting point of 92–94°C, with no observable decomposition below 200°C, indicating suitability for high-temperature applications . The compound’s octanol-water partition coefficient () of 1.8 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Reactivity Profile
The nitrogen atom in the piperidine ring serves as a site for electrophilic substitution, while the ether oxygen remains relatively inert under mild conditions. Key reactions include:
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